2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide
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Overview
Description
Scientific Research Applications
Triazolopyridine and Benzamide Derivatives in Research
Chemical Synthesis and Characterization
Triazolopyridines, such as those mentioned in the compound's structure, are of significant interest in synthetic chemistry. Studies have demonstrated various methods for synthesizing triazolopyridine derivatives, which are valued for their complex heterocyclic structures and potential as intermediates in organic synthesis. For instance, Zheng et al. (2014) described a metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, emphasizing the efficiency of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for constructing triazolopyridine skeletons with high yields and short reaction times (Zheng et al., 2014).
Biological Activities
Benzamide derivatives, part of the compound's structure, are explored for their diverse biological activities. This exploration includes antimicrobial, anticancer, and anti-inflammatory properties, among others. Research into similar compounds has led to the identification of potential therapeutic agents. For example, the synthesis and characterization of sulfonamide thiazole derivatives have been investigated for their insecticidal activities against the cotton leafworm, showcasing the potential of these compounds in pest management strategies (Soliman et al., 2020).
Potential Antiviral Activities
The search for novel antiviral agents often involves the synthesis of new heterocyclic compounds, including triazolopyridine and benzamide derivatives. Some studies focus on creating compounds with significant activity against specific viruses. For example, Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrating remarkable activity against avian influenza virus H5N1, highlighting the potential of these compounds in developing antiviral therapies (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been identified to provide potent ligands for numerous receptors . These compounds have been kept in focus by the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
1,2,4-triazoles, which are part of the compound’s structure, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or precursors or chemical labels shedding light on biochemical mechanisms .
Result of Action
Compounds with similar structures have been found to have various biological activities, including anti-inflammatory activity as inhibitors of tnf-α and il-6 cytokines .
Properties
IUPAC Name |
2-hydroxy-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-16-6-2-1-5-15(16)19(25)20-14-10-8-13(9-11-14)18-22-21-17-7-3-4-12-23(17)18/h1-2,5-6,8-11,24H,3-4,7,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGJHYXXGMSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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